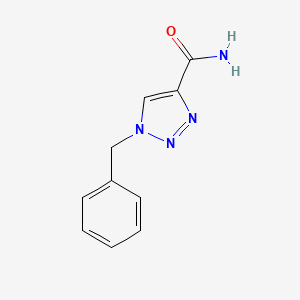

1-benzyl-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-benzyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The triazole ring system is particularly valued for its stability and ability to participate in a wide range of chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-benzyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a variety of methods, with one of the most common being the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method involves the reaction of benzyl azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction is typically carried out in an aqueous medium at room temperature, making it both efficient and environmentally friendly.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors is also common in industrial settings to ensure consistent product quality and to minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-benzyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase, blocking their activity and thereby affecting physiological processes . The triazole ring’s ability to form hydrogen bonds and participate in π-π interactions plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-benzyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds such as:

1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a methyl group at the 5-position of the triazole ring, which can influence its chemical reactivity and biological activity.

1-benzyl-4-phenyl-1H-1,2,3-triazole: The presence of a phenyl group at the 4-position can enhance the compound’s stability and its ability to participate in π-π interactions.

1-benzyl-1H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid group can significantly alter the compound’s solubility and reactivity, making it useful in different chemical and biological contexts.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

1-benzyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields.

Target of Action

this compound exhibits potent anticancer activity against various cancer types, including leukemia, melanoma, non-small cell lung cancer (NSCLC), and breast cancer. The compound primarily affects cellular functions by inhibiting tubulin polymerization, which is crucial for cell division and proliferation.

Mode of Action

The compound interacts with several key biological targets:

- Tubulin : Inhibition leads to disrupted mitotic processes.

- EGFR (Epidermal Growth Factor Receptor) : This interaction disrupts signaling pathways that promote cell growth and survival.

- Enzymes : It has been shown to inhibit enzymes involved in metabolic pathways, including carbonic anhydrase.

Biochemical Pathways

The biological activity of this compound involves multiple biochemical pathways:

- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various signaling cascades.

- Cell Cycle Arrest : By interfering with tubulin dynamics, it causes cell cycle arrest at the metaphase stage .

- Metabolic Pathway Alteration : It influences pathways related to cellular metabolism and energy production.

Anticancer Activity

Research demonstrates that this compound effectively inhibits the growth of various cancer cell lines. A summary of findings is presented in the table below:

| Cancer Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Leukemia | HL-60 | 5.2 | Tubulin polymerization inhibition |

| Melanoma | A375 | 7.8 | EGFR signaling disruption |

| Non-small cell lung | HOP-92 | 6.5 | Apoptosis induction |

| Breast cancer | MCF-7 | 4.9 | Cell cycle arrest |

Data sourced from various studies on triazole derivatives.

Antimicrobial Properties

In addition to its anticancer effects, the compound exhibits antimicrobial activity against several strains:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Shows activity against Candida albicans.

The minimum inhibitory concentrations (MIC) for these strains are notably low, indicating a strong potential for therapeutic applications in infectious diseases.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction in xenograft models of breast cancer.

- Combination Therapy : When used in combination with established chemotherapeutics like doxorubicin, it enhanced the overall efficacy while reducing side effects .

- Bioconjugation Applications : The compound has been utilized in developing bioconjugates for targeted drug delivery systems in cancer therapy .

Eigenschaften

IUPAC Name |

1-benzyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-10(15)9-7-14(13-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOPXDQZNYULBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.